molecular formula C10H16O2 B8394679 Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate

Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate

Cat. No. B8394679
M. Wt: 168.23 g/mol
InChI Key: XPTIVUWZBIFLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h1,4-7H2,2-3H3

InChI Key

XPTIVUWZBIFLLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C)CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon stream, 5.3 ml of dibromomethane and 28 ml of titanium tetrachloride (methylene chloride 2M solution) were added to a solution of 15 g of zinc suspended in 250 ml of THF, under ice cooling. The resultant solution was stirred for one hour. Then, a solution of 8.5 g of methyl 1-methyl-4-oxo-1-cyclohexanecarboxylate in 50 ml of THF was added to the solution. The solution was reacted for 15 hours. After reaction, 500 ml of an aqueous sodium chloride solution was added to the reaction solution. The solution was extracted three times with 100 ml of ethyl acetate. The organic layer obtained was washed three times with an aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was removed in vacuo. The oily substance formed was subjected to column chromatography using 100 g of silica gel. From the fraction eluted with hexane and ethyl acetate=50:1, the solvent was removed in vacuo, yielding 7 g of methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate as a colorless oil, which had the following physiochemical properties:
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
catalyst
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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